molecular formula C24H29N3O B3016507 8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189479-95-5

8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B3016507
CAS RN: 1189479-95-5
M. Wt: 375.516
InChI Key: RNCSLQGFHHAZPX-UHFFFAOYSA-N
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Description

The compound 8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a derivative of the triazaspirodecanone family, which has been the subject of research due to its potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, similar compounds have been examined for their antipsychotic profiles and biological activity.

Synthesis Analysis

The synthesis of related 2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives has been achieved through various methods. One approach involves a three-component condensation of substituted anisole with isobutyraldehyde and nitrile in concentrated sulfuric acid, which is a relatively straightforward procedure. Additionally, the generation of a carbenium ion intermediate through retropinacol rearrangement has been described, leading to the formation of 3,3,4-trimethyl-3,4-dihydroisoquinoline derivatives .

Molecular Structure Analysis

The molecular structure of triazaspirodecanone derivatives is characterized by the presence of a triazaspiro[4.5]decan-4-one core, which is a bicyclic system containing both a triaza (nitrogen-containing) and a spiro (cyclic) component. Substituents on the phenyl moiety and the N-3 nitrogen atom of the core structure have been found to influence the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of triazaspirodecanone derivatives is influenced by the substituents on the phenyl moiety and the N-3 nitrogen atom. For instance, compound 3, a related compound, has shown that behavioral activity is sensitive to changes on the 1-phenyl moiety, while the N-3 nitrogen can tolerate a broader range of substituents . This suggests that the chemical reactions and interactions of these compounds can be fine-tuned by modifying these parts of the molecule.

Physical and Chemical Properties Analysis

Although the physical and chemical properties of the specific compound 8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one are not detailed in the provided papers, related compounds have been studied for their pharmacological properties. For example, compound 3 has been shown to have a significant separation between doses that inhibit Sidman avoidance activity and those causing catalepsy, indicating a reduced propensity for neurological side effects . This highlights the importance of understanding the physical and chemical properties of these compounds in relation to their biological activity and potential therapeutic applications.

Scientific Research Applications

Anticancer Properties

8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, being a derivative of 1,2,4-triazole, may hold potential in anticancer therapies. Triazole derivatives have been explored for their cytotoxic effects against various cancer cell lines. For instance, African medicinal spices and vegetables, including triazole derivatives, have shown the ability to induce apoptosis and disrupt mitochondrial membrane potential in cancer cells, leading to cell cycle arrest and the generation of reactive oxygen species (Kuete, Karaosmanoğlu & Sivas, 2017). Additionally, triazole derivatives are noted for their antimicrobial, antifungal, and antioxidant properties, making them candidates for extensive biological applications (Ohloblina, 2022).

Synthetic Strategies and Chemical Reactivities

The triazole core structure in the compound provides a versatile scaffold for the development of bioactive molecules. Recent research has highlighted various synthetic strategies and chemical reactivities of triazole derivatives, underlining their significance in medicinal and pharmacological fields. The variety in their structure allows for the synthesis of compounds with a broad spectrum of biological activities (Nasri, Bayat & Kochia, 2021). Moreover, the physico-chemical properties of 1,2,4-triazole derivatives have been extensively studied, showing that these compounds are not only relevant in pharmaceutical and medical fields but also in engineering and agricultural areas (Parchenko, 2019).

Industrial Applications and Biological Activities

Triazole derivatives, including the subject compound, find applications in various industries owing to their unique properties. They have been used as raw materials in the fine organic synthesis industry, notably in the production of agricultural products, pharmaceuticals, and high-energy materials. Additionally, their biological activities, such as antimicrobial, anticancer, and enzyme inhibitory effects, have been documented, making them valuable in environmental science, biotechnology, and chemistry (Husain & Husain, 2007, Nazarov, Miroshnichenko, Ivakh & Uspensky, 2021).

properties

IUPAC Name

3-(3,4-dimethylphenyl)-8-[(2,5-dimethylphenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O/c1-16-5-6-18(3)21(13-16)15-27-11-9-24(10-12-27)25-22(23(28)26-24)20-8-7-17(2)19(4)14-20/h5-8,13-14H,9-12,15H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCSLQGFHHAZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

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